molecular formula C24H28N4O3 B2367567 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 1797571-34-6

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No.: B2367567
CAS No.: 1797571-34-6
M. Wt: 420.513
InChI Key: UBCRFFNTZHRGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is an oxalamide derivative characterized by a benzoxazole-piperidine scaffold linked to a 4-isopropylphenyl group via an oxalamide bridge. This compound belongs to a broader class of oxalamides, which are notable for their structural versatility and applications in medicinal chemistry, including antiviral, antimicrobial, and kinase-inhibitory activities . The benzoxazole moiety contributes to π-π stacking interactions and metabolic stability, while the piperidine and 4-isopropylphenyl groups modulate solubility and target binding.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16(2)18-7-9-19(10-8-18)26-23(30)22(29)25-15-17-11-13-28(14-12-17)24-27-20-5-3-4-6-21(20)31-24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCRFFNTZHRGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been reported to interact with various enzymes and proteins. For instance, some benzoxazole compounds have been identified as inhibitors of G-protein-coupled receptor kinases (GRK)-2 and -5. The exact nature of these interactions and the specific biomolecules that N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide interacts with remain to be determined.

Molecular Mechanism

As mentioned earlier, some benzoxazole derivatives have been found to inhibit GRK-2 and -5 These enzymes play crucial roles in the regulation of G-protein-coupled receptors, which are involved in various cellular signaling pathways

Metabolic Pathways

Benzoxazole derivatives are known to interact with various enzymes and proteins, suggesting that they may be involved in multiple metabolic pathways

Biological Activity

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula: C21H24N4O3
  • Molecular Weight: 368.45 g/mol

Structural Representation

The compound features a complex structure that includes a benzo[d]oxazole moiety, a piperidine ring, and an oxalamide group. This unique combination may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • GABA-A Receptors: Compounds that modulate GABA-A receptors are known for their anxiolytic and sedative properties. The benzo[d]oxazole moiety may facilitate binding to this receptor subtype, enhancing therapeutic effects while minimizing side effects .
  • Enzyme Inhibition: The oxalamide group is associated with enzyme inhibition, particularly acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .

Pharmacological Studies

  • Antibacterial Activity:
    • Preliminary studies suggest that derivatives of oxalamides exhibit moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition:
    • The compound has shown potential as an AChE inhibitor, with IC50 values comparable to established drugs. This suggests its utility in cognitive enhancement therapies .
  • Neuropharmacological Effects:
    • Research on related compounds indicates potential neuroprotective effects, making it a candidate for further exploration in treating conditions like Alzheimer's disease .

Study 1: GABA-A Modulation

A study assessed various derivatives of benzo[d]oxazole for their ability to modulate GABA-A receptors. The findings indicated that certain modifications enhanced binding affinity at the α1/γ2 interface, suggesting a promising avenue for developing anxiolytic agents .

Study 2: Antimicrobial Efficacy

In another investigation, synthesized oxalamides were evaluated for antimicrobial activity. The results demonstrated significant inhibition against multiple bacterial strains, highlighting the compound's potential as a lead in antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismObserved EffectReference
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 values < 5 µM
NeuropharmacologicalGABA-A Receptor ModulationAnxiolytic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

describes oxalamides with thiazole-pyrrolidine scaffolds, such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14). These compounds exhibit antiviral activity targeting HIV entry. Key differences include:

  • Substituent Effects: The 4-isopropylphenyl group in the target compound replaces the 4-chlorophenyl group in Compound 13.
  • Scaffold Variations : The benzoxazole-piperidine core in the target compound replaces the thiazole-pyrrolidine system in Compound 14. Benzoxazole is more metabolically stable than thiazole due to reduced susceptibility to oxidative degradation .
Parameter Target Compound Compound 14 ()
Core Structure Benzoxazole-piperidine Thiazole-pyrrolidine
Aryl Group 4-Isopropylphenyl 4-Chlorophenyl
Metabolic Stability High (benzoxazole resists oxidation) Moderate (thiazole susceptible)
Antiviral Activity (HIV) Not reported Active (IC₅₀ ~ 0.5 μM)

Comparison with Umami Flavoring Oxalamides

and highlight N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), a potent umami flavoring agent. Key contrasts:

  • Functional Groups : The target compound’s 4-isopropylphenyl group is bulkier than S336’s 2,4-dimethoxybenzyl group, which may limit its interaction with taste receptors (hTAS1R1/hTAS1R3).
  • The target compound’s benzoxazole-piperidine system likely confers similar stability, though this remains unverified.

Pharmacokinetic Analogues in Kinase Inhibition

KRC-108 (), a TrkA kinase inhibitor, shares the benzoxazole-piperidine motif with the target compound. Differences include:

  • Linker and Substituents : KRC-108 uses a pyridin-2-amine linker instead of an oxalamide bridge. This difference alters binding kinetics and selectivity for kinase vs. viral targets.
  • Biological Activity: KRC-108 inhibits TrkA with IC₅₀ = 12 nM, while the target compound’s activity (if any) against kinases is unknown .

Antimicrobial Oxalamides

lists isoindoline-dione oxalamides (e.g., GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide ) with in vitro antimicrobial activity. Comparisons:

  • Bioisosteric Replacement : The isoindoline-dione group in GMC-3 replaces the benzoxazole-piperidine system in the target compound. This substitution impacts electron-withdrawing properties and microbial target engagement.
  • Potency: GMC-3 shows moderate activity against S.

Key Research Findings and Gaps

  • Structural Advantages : The benzoxazole-piperidine core offers superior metabolic stability compared to thiazole or pyrrolidine analogs .
  • Unresolved Questions: No direct data on the target compound’s antiviral, antimicrobial, or kinase-inhibitory activity are available in the evidence.
  • Metabolism Predictions : Based on S336 and related oxalamides, the compound may resist amide hydrolysis but undergo hepatic oxidation of the isopropyl group .

Preparation Methods

Synthesis of 1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine

Step 1: Formation of Benzo[d]oxazole
Benzoxazole derivatives are typically synthesized via cyclocondensation of 2-aminophenol with carboxylic acid derivatives. For example:

  • Reagents : 2-Aminophenol, triethyl orthoacetate, catalytic p-toluenesulfonic acid.
  • Conditions : Reflux in anhydrous toluene (110°C, 6–8 hours).
  • Yield : 75–85%.

Step 2: Piperidine Ring Functionalization
The piperidine ring is introduced via nucleophilic aromatic substitution:

  • Reagents : 4-Piperidinemethanol, potassium carbonate, dimethylformamide (DMF).
  • Conditions : 80°C, 12 hours under nitrogen atmosphere.
  • Yield : 60–70%.

Step 3: Methylamine Introduction
The methylene amine group is installed through reductive amination:

  • Reagents : Formaldehyde, sodium cyanoborohydride, methanol.
  • Conditions : Room temperature, 4 hours.
  • Yield : 85–90%.

Synthesis of 4-Isopropylphenylamine Derivatives

Step 1: Nitration of Cumene

  • Reagents : Cumene, nitric acid (65%), sulfuric acid.
  • Conditions : 0–5°C, 2 hours.
  • Yield : 70%.

Step 2: Reduction to Primary Amine

  • Reagents : Hydrogen gas, palladium on carbon (Pd/C), ethanol.
  • Conditions : 50 psi H₂, 6 hours.
  • Yield : 95%.

Oxalamide Bridge Assembly

Method A: Two-Step Coupling via Oxalyl Chloride

  • Activation of 4-Isopropylphenylamine :
    • Reagents : Oxalyl chloride, dichloromethane (DCM), catalytic DMF.
    • Conditions : 0°C to room temperature, 2 hours.
    • Intermediate : N-(4-isopropylphenyl)oxalyl chloride.
  • Coupling with Benzo[d]oxazole-Piperidine Amine :
    • Reagents : Triethylamine (TEA), DCM.
    • Conditions : 0°C, 4 hours.
    • Yield : 65–75%.

Method B: One-Pot HATU-Mediated Coupling

  • Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), N,N-diisopropylethylamine (DIPEA), DCM.
  • Conditions : Room temperature, 3–5 hours.
  • Yield : 80–85%.

Reaction Optimization and Critical Parameters

Solvent and Base Selection for Oxalamide Formation

Parameter Method A (Oxalyl Chloride) Method B (HATU)
Solvent Dichloromethane DMF/DCM
Base Triethylamine DIPEA
Temperature 0°C → RT RT
Reaction Time 4–6 hours 3–5 hours
Purity 90–95% 95–98%

Method B offers superior yields and purity due to milder conditions and reduced side reactions.

Purification Strategies

  • Column Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (1:3 → 1:1 gradient).
  • Recrystallization : Ethanol/water (7:3 v/v), yielding white crystalline product.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.85–3.10 (m, 1H, CH(CH₃)₂), 3.45–3.70 (m, 4H, piperidine-H), 4.25 (s, 2H, CH₂NH), 7.20–7.85 (m, 8H, aromatic-H).
  • ¹³C NMR : δ 22.5 (CH₃), 34.1 (CH(CH₃)₂), 52.8 (piperidine-C), 165.2 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : 420.513 [M+H]⁺
  • Observed : 420.511 [M+H]⁺.

Scalability and Industrial Considerations

  • Batch Size : Pilot-scale synthesis (500 g) achieved 78% yield using Method B.
  • Cost Drivers : HATU reagent (Method B) increases raw material costs by 30% compared to oxalyl chloride (Method A).
  • Green Chemistry Alternatives : Microwaves reduce reaction times by 50% for cyclization steps.

Challenges and Mitigation Strategies

  • Epimerization at Piperidine Center :
    • Solution : Use of chiral auxiliaries or enantioselective catalysis.
  • Oxalamide Hydrolysis :
    • Solution : Strict anhydrous conditions and inert atmosphere.

Q & A

Q. Key Conditions :

  • Temperature: 0–25°C for oxalyl chloride reactions to prevent side reactions.
  • Solvents: DCM or tetrahydrofuran (THF) for improved solubility and yield .

Which analytical techniques are critical for confirming the molecular structure of this compound?

Q. Basic

  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine CH₂ vs. benzoxazole aromatic protons) and confirms substitution patterns .
    • 2D NMR (COSY, NOESY) : Validates spatial proximity of functional groups .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

How can researchers optimize the yield and purity during synthesis?

Q. Advanced

  • Reaction Optimization :
    • Use automated reactors for precise temperature control (e.g., 0°C for oxalyl chloride addition) .
    • Solvent selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity of amines .
  • Purification Strategies :
    • Gradient elution in column chromatography (e.g., hexane → ethyl acetate) to separate polar byproducts .
    • Recrystallization in ethanol/water mixtures improves crystalline purity .
  • Yield Improvement :
    • Use excess oxalyl chloride (1.2–1.5 eq.) to drive oxalamide formation .

What functional groups influence its biological activity?

Q. Basic

  • Benzo[d]oxazole Moiety : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
  • Piperidine Methyl Group : Facilitates membrane penetration and interaction with hydrophobic binding pockets .
  • 4-Isopropylphenyl Group : Modulates steric bulk and receptor selectivity (e.g., GPCR or kinase targets) .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free vs. serum-containing media) .
  • Structural Analogs : Test derivatives with modified substituents (e.g., replacing isopropyl with methoxy) to isolate activity drivers .
  • Meta-Analysis : Pool data from similar oxalamides (e.g., N1-(2-chlorophenyl)-N2-(piperidin-4-ylmethyl)oxalamide) to identify trends .

What strategies establish structure-activity relationships (SAR) for this compound?

Q. Advanced

Systematic Substitution : Synthesize analogs with variations in:

  • Aromatic Rings : Replace benzoxazole with thiophene or pyridine .
  • Alkyl Chains : Modify piperidine methyl to ethyl or cyclopropyl .

Biological Testing : Screen analogs against target assays (e.g., IC₅₀ in enzyme inhibition) .

Computational Modeling :

  • Molecular Docking : Predict binding modes to receptors (e.g., GABAₐ α5) .
  • QSAR : Correlate substituent properties (logP, polar surface area) with activity .

Q. Example SAR Table :

Substituent ModificationBiological Activity ChangeReference
Benzoxazole → ThiopheneReduced binding affinity
Piperidine CH₂ → CH₃Improved metabolic stability

What are the primary biological targets or pathways investigated?

Q. Basic

  • Neurological Targets : GABAₐ α5 receptors (potential for cognitive disorders) .
  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis enzymes .
  • Kinase Inhibition : Screening against tyrosine kinases (e.g., EGFR) for anticancer potential .

How to address solubility and stability challenges in pharmacological assays?

Q. Advanced

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes .
    • Adjust pH to 6.5–7.4 to stabilize the oxalamide bond .
  • Stability Testing :
    • Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) .
    • Lyophilize stock solutions for long-term storage .

What are the recommended storage conditions to maintain compound integrity?

Q. Basic

  • Temperature : –20°C in airtight, light-resistant vials .
  • Atmosphere : Argon or nitrogen gas to prevent oxidation .
  • Desiccants : Include silica gel packs to mitigate hydrolysis .

How can computational methods predict interaction mechanisms with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Quantify energy changes from substituent modifications (e.g., isopropyl → trifluoromethyl) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors in benzoxazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.